molecular formula C8H8N2S B3139195 1-methyl-3-(2-thienyl)-1H-pyrazole CAS No. 477708-76-2

1-methyl-3-(2-thienyl)-1H-pyrazole

Cat. No. B3139195
CAS RN: 477708-76-2
M. Wt: 164.23 g/mol
InChI Key: BLXGFCJRNGWGED-UHFFFAOYSA-N
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Description

1-methyl-3-(2-thienyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a synthetic derivative of pyrazole. It is widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, which makes it a valuable tool in the study of Parkinson's disease.

Scientific Research Applications

Synthesis and Characterization

  • 1-methyl-3-(2-thienyl)-1H-pyrazole is utilized in the synthesis of C-organostannyl- and organosilyl-derivatives, with lithiation and substitution processes confirming the positions for bis-heterocycles. This is evident in the synthesis and characterization of derivatives like [(Ph3Sn)C3N2]2CH2 (Hill et al., 2001).

Antimicrobial Applications

  • Thieno[3,2-c]pyrazole derivatives, a category related to this compound, show significant antimicrobial activity. This includes compounds like 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, effective against various microorganisms (Aly, 2016).

Pharmacological Potential

  • Bioisosteric replacement of pyrazole compounds, similar to this compound, has led to the discovery of novel CB1 receptor antagonists with potential pharmacological applications. This includes compounds like 5-(5-alkynyl-2-thienyl)pyrazole derivatives (Tseng et al., 2008).

Anti-inflammatory and Antimicrobial Agents

  • Derivatives of 1H-pyrazole, including 3-(5-bromo-2-thienyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. This includes compounds like 2RS, 4R-2-[3-(5-bromo-2-thienyl)-1-phenyl-1H-pyrazol-4-yl]-5-methylthiazolidine-4-carboxamide, showing promising results (Bekhit & Fahmy, 2003).

Chemical Synthesis

  • The 1,4-dianion of methyl 2-thienyl ketone N-ethoxycarbonylhydrazone, related to this compound, has been used to synthesize 1,3,5-trisubstituted pyrazoles and pyrazolotriazin-7-ones, showing the versatility in chemical synthesis applications (Turgut & Oecal, 2002).

properties

IUPAC Name

1-methyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-5-4-7(9-10)8-3-2-6-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGFCJRNGWGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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